

Spectroscopic Data for Novel Melithiazole Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: Melithiazole K

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization methodologies for novel compounds featuring the melithiazole core. Melithiazoles, a class of thiazole-containing natural products, and their synthetic analogs are of significant interest in drug discovery due to their diverse biological activities. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and development of these promising therapeutic agents. In the absence of extensive publicly available data on novel melithiazole compounds, this guide utilizes spectroscopic data from closely related novel thiazole and benzothiazole derivatives as representative examples to illustrate the principles and techniques involved in their structural elucidation.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for representative novel thiazole and benzothiazole derivatives, which serve as analogs for understanding the spectral characteristics of novel melithiazole compounds.

Table 1: ^1H NMR Spectroscopic Data for Representative Novel Thiazole Derivatives

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity	Assignment
Novel Aminothiazole-Chalcone Analog (6g)	DMSO-d ₆	2.55-7.27 (m)	Aromatic & Chalcone Protons
Novel Dicyclopropyl-Thiazole (3a)	DMSO-d ₆	0.63–0.71 (m, 4H), 0.91–0.99 (m, 4H), 1.19–1.25 (m, 1H), 2.06–2.12 (m, 1H), 7.30 (s, 1H), 7.47 (d, 2H, J = 8.6 Hz), 7.81 (d, 2H, J = 8.5 Hz), 11.17 (bs, 1H)	Cyclopropyl, Thiazole, Aromatic, and NH Protons
2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate (1)	CDCl ₃	7.72 (d, 1H, J = 8.28 Hz), 7.51 (s, 1H), 7.21 (m, 1H), 6.41 (d, 1H, J = 17.32 Hz), 6.11 (q, 1H), 5.82 (d, 1H, J = 10.48 Hz), 4.53 (t, 2H), 3.63 (t, 2H), 2.39 (t, 3H)	Aromatic, Vinylic, Methylene, and Methyl Protons

Table 2: ¹³C NMR Spectroscopic Data for Representative Novel Thiazole Derivatives

Compound	Solvent	Chemical Shift (δ , ppm)
Novel Aminothiazole-Chalcone Analog (6g)	DMSO-d ₆	14.29, 21.54, 30.97, 40.33
Novel Dicyclopropyl-Thiazole (3a)	DMSO-d ₆	6.26 (2CH ₂), 7.09 (2CH ₂), 11.19 (CH), 11.95 (CH), 104.56 (CHthiazole), 127.70 (2CHAr), 129.00 (2CHAr), 132.32 (C), 134.34 (C), 149.06 (C), 156.44 (C=N), 170.93 (C–NH)
2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate (1)	CDCl ₃	165.8, 164.1, 151.1, 135.5, 134.6, 131.2, 128.0, 127.6, 121.1, 120.9, 62.3, 31.9, 21.4

Table 3: Mass Spectrometry Data for Representative Novel Thiazole Derivatives

Compound	Ionization Method	[M+H] ⁺ (m/z) Calculated	[M+H] ⁺ (m/z) Found
Novel Dicyclopropyl-Thiazole (3a)	ESI-HRMS	318.0832	318.0831
2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate (2)	ESI	299.0 (M ⁺)	Not specified
5-(3-Cyanophenyl)-1H-imidazole-2-carboxylic acid (4a)	ESI-MS	Not specified for [M+H] ⁺	Not specified

Table 4: Infrared (IR) and UV-Vis Spectroscopic Data for Representative Novel Thiazole Derivatives

Compound	IR (KBr, cm^{-1})	UV-Vis (λ_{max} , nm)	Solvent
2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate (1)	3031–3425, 2860–2951, 1720, 1632	283	DCM
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid (5a)	Not specified	Not specified	Not specified
Novel Aminothiazole-Chalcone Analog (6g)	Not specified	Not specified	Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used in the synthesis and spectroscopic analysis of novel thiazole and melithiazole compounds.

Synthesis of Novel Thiazole Derivatives

A general and efficient method for the synthesis of novel 2-aminonicotinonitrile derivatives bearing a benzothiazole nucleus involves a solvent-free microwave or ultrasound irradiation technique. This one-pot, four-component cyclo-condensation reaction utilizes a heterocyclic methyl ketone, malononitrile, ammonium acetate, and an aryl aldehyde. While conventional heating methods can also be employed, microwave-assisted synthesis often results in higher yields and purity in a shorter reaction time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, 500, or 700 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

- ^1H NMR: Spectra are acquired to determine the number and environment of protons. Key parameters include chemical shift (δ), integration, multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).
- ^{13}C NMR: Spectra are recorded to identify the number and types of carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for unambiguous structural elucidation[1].

Mass Spectrometry (MS)

Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI), often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) for accurate mass measurements.

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 $\mu\text{g/mL}$).
- Data Acquisition: The sample is introduced into the ion source. For ESI, the analysis is often performed in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of the novel compound with high accuracy[2].
- Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide structural information based on the fragmentation pattern[2].

Infrared (IR) Spectroscopy

IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film. The spectra provide information about the functional groups present in the molecule. Characteristic absorption bands are reported in wavenumbers (cm^{-1}). For example, $\text{C}=\text{O}$

stretching vibrations are typically observed in the range of 1650-1750 cm^{-1} , while N-H stretching can be seen around 3300-3500 cm^{-1} .

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a spectrophotometer using a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol, DCM). The spectrum reveals information about the electronic transitions within the molecule, particularly in conjugated systems. The wavelength of maximum absorption (λ_{max}) is reported in nanometers (nm).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of novel melithiazole compounds.

Melithiazol Biosynthesis Pathway

Melithiazol is biosynthesized by a combined polyketide synthase/peptide synthetase (PKS/NRPS) system in myxobacteria. The pathway shares similarities with the biosynthesis of myxothiazol.

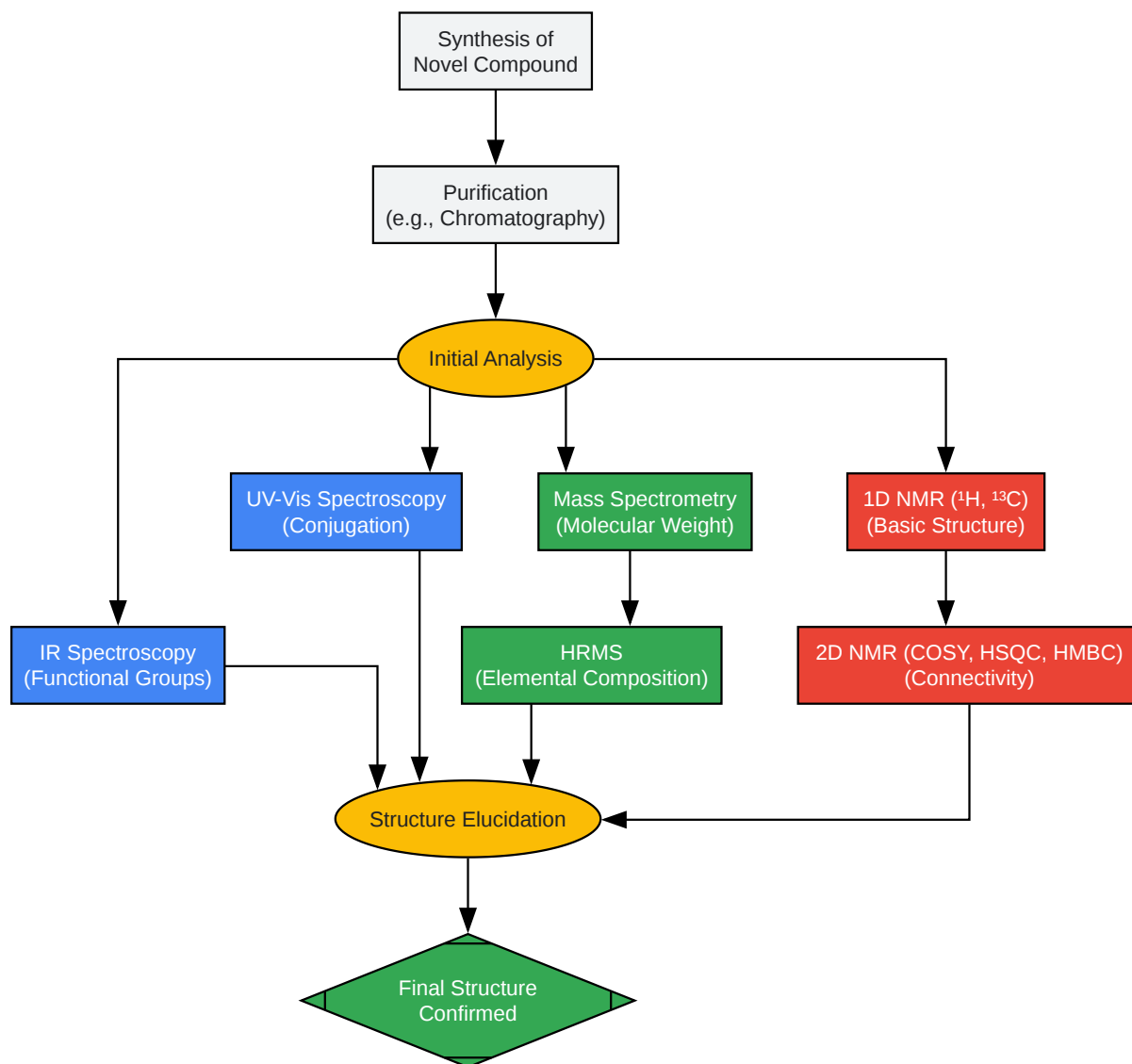


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Caption: Proposed biosynthetic pathway of Melithiazol.

Spectroscopic Analysis Workflow for Novel Compounds

The structural elucidation of a novel synthesized compound follows a systematic analytical workflow, integrating various spectroscopic techniques for unambiguous characterization.



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